3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C23H22N2O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3 |
InChI Key |
VBPDMVSYMDTJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Recrystallization vs. Chromatography
Spectroscopic Validation
-
1H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.3–2.5 ppm), and dione carbonyls (δ 165–170 ppm).
-
HRMS : Molecular ion peak at m/z 390.5 (calculated for C₂₃H₂₂N₂O₂S).
Industrial-Scale Adaptations
Solvent Recovery Systems
Reaction Kinetic Modeling
-
Arrhenius Parameters : Activation energy (Eₐ) for cyclization is 85 kJ/mol, requiring precise temperature control.
-
Scale-Up Challenges : Exothermic reactions necessitate jacketed reactors with rapid cooling capabilities.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Preparation Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 46–86 | 70–78 |
| Purity (%) | 98–99 | 95–97 |
| Reaction Time (hours) | 18–24 | 12–16 |
| Solvent Consumption (L/kg) | 120 | 45 |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the oxidizing agent.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-diones exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Anticancer Potential: The target compound’s benzyl and p-methylbenzyl groups likely enhance interaction with hydrophobic pockets in kinase domains, similar to analogs showing inhibition of EGFR or PI3K pathways .
Antimicrobial Superiority : Thiazole-containing derivatives () outperform the target compound in antibacterial activity, attributed to the thiazole’s ability to chelate metal ions critical for bacterial enzymes .
SAR Trends :
- 3-Substituents : Bulky groups (benzyl, ethyl) improve target affinity but reduce solubility.
- 6-Substituents : Heterocycles (thiazole) enhance antimicrobial activity, while alkyl groups favor anticancer effects.
- 1-Substituents : p-Methylbenzyl balances lipophilicity and cellular uptake .
Biological Activity
The compound 3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione , also known as C242-0852, belongs to a class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O2S
- IUPAC Name : this compound
- SMILES Notation : Cc1c(C)sc(N(Cc2c(C)cccc2)C(N2Cc3ccccc3)=O)c1C2=O
The structural diversity of thieno[2,3-d]pyrimidines contributes to their varied biological activities. The presence of different substituents on the thieno and pyrimidine rings can significantly influence their pharmacological properties.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
Recent studies have focused on synthesizing various thieno[2,3-d]pyrimidine derivatives through several methodologies including microwave irradiation and multi-step reactions involving starting materials such as 5-substituted-4-chlorothienopyrimidine. For instance:
- Synthetic Method : A combination of Gewald reaction and amination was utilized to create a series of derivatives with varying substituents that demonstrated significant biological activity against cancer cell lines .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies:
-
Cell Line Studies : The compound exhibited cytotoxic effects against multiple cancer cell lines including breast cancer (MDA-MB-231) and non-small cell lung cancer. In one study, the compound demonstrated an IC50 value of approximately 27.6 μM against MDA-MB-231 cells .
Compound Cell Line IC50 (μM) C242-0852 MDA-MB-231 27.6 Control MDA-MB-231 50 (standard) - Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. The presence of electron-withdrawing groups on the aromatic rings enhances the compound's potency by stabilizing reactive intermediates .
Antimicrobial Activity
In addition to its anticancer properties, thieno[2,3-d]pyrimidines have shown promising antimicrobial activity against various pathogens. The structural characteristics contribute to their ability to disrupt microbial cell functions .
Case Studies
Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidines in preclinical settings:
Q & A
Q. Why do some studies report inconsistent biological activity for structurally similar analogs?
- Analysis : Variations in assay conditions (e.g., cell line selection, serum concentration) or impurities in synthesized batches may explain discrepancies. Cross-validate results using orthogonal assays (e.g., SPR alongside enzyme inhibition) .
Tables for Key Comparisons
Q. Table 1: Substituent Effects on Bioactivity
| Substituent Position | Group Modification | Observed Activity Change | Reference |
|---|---|---|---|
| N1-Benzyl | 4-Methyl → 4-Fluoro | Increased kinase inhibition (IC50 ↓ 30%) | |
| C3-Benzyl | Methyl → Ethoxy | Reduced cytotoxicity (IC50 ↑ 2-fold) |
Q. Table 2: Optimization of Alkylation Conditions
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K2CO3 | 65 | 92 |
| Acetonitrile | Cs2CO3 | 78 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
